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Compound of Interest

5-Bromo-6-chloro-1H-indole-2-
Compound Name: o
carboxylic acid

cat. No.: B1376906

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-1H-
indole-2-carboxylic acid

Abstract

5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound of
significant interest to the fields of medicinal chemistry and drug development. As a substituted
indole, it serves as a valuable scaffold and building block for the synthesis of complex
molecular architectures with potential therapeutic applications. A thorough understanding of its
physicochemical properties is paramount for its effective utilization, from guiding synthesis and
purification to predicting its behavior in biological systems. This technical guide provides a
comprehensive analysis of the key physicochemical attributes of this compound, outlines
authoritative experimental protocols for their determination, and discusses the implications of
these properties for research and development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a derivative of the indole bicyclic
system, functionalized with a carboxylic acid at the 2-position and substituted with bromine and
chlorine atoms at the 5- and 6-positions, respectively.
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The strategic placement of these functional groups—a hydrogen bond donor (indole N-H), a
hydrogen bond donor/acceptor (carboxylic acid), and lipophilic halogens—creates a molecule
with a nuanced profile, making it a compelling starting point for library synthesis and lead
optimization campaigns.

Molecular Structure

The structural arrangement of the atoms is depicted below. The indole core, a privileged
structure in medicinal chemistry, is systematically functionalized to modulate its electronic and
steric properties.

Caption: Chemical structure of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid.

Key Identifiers

Precise identification is crucial for regulatory compliance, procurement, and literature searches.
The primary identifiers for this compound are summarized below.

Identifier Value Source

5-Bromo-6-chloro-1H-indole-2-
IUPAC Name ] ] N/A
carboxylic acid

CAS Number 934660-16-9 [1]

Molecular Formula CoHsBrCINO2 [1]

Molecular Weight 274.50 g/mol [1][2]
C1=C2C=C(NC2=CC(=C1Br)C

SMILES [1]
NC(=0)O

Core Physicochemical Properties

The physicochemical properties of a drug candidate dictate its absorption, distribution,
metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a
cornerstone of drug discovery.

Summary of Properties
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Property

Value | Description

Significance in Drug
Development

Physical Form

Solid

Impacts handling, formulation,

and dissolution rate.

Melting Point

Not specified in literature;
expected to be >200 °C

Indicator of purity and lattice

energy.

Aqueous Solubility

Predicted to be low

Affects bioavailability and

formulation options.

pKa (Carboxylic Acid)

Predicted ~3.5 - 4.5

Determines ionization state at
physiological pH, influencing
solubility and permeability.[3]
[4]

LogP

Not specified; predicted to be
high

Measures lipophilicity, which
correlates with membrane
permeability and metabolic

stability.

Storage

Sealed in dry, 2-8°C

[1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. Given the planar,

aromatic structure and the presence of lipophilic halogen atoms, 5-Bromo-6-chloro-1H-

indole-2-carboxylic acid is expected to have low intrinsic solubility in aqueous media.

However, its solubility is pH-dependent due to the ionizable carboxylic acid group. At pH values

significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate

salt.

In organic solvents, it is expected to be soluble in polar aprotic solvents such as dimethyl

sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing

stock solutions for biological screening.[5]

Acidity and lonization (pKa)
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The molecule possesses two acidic protons: one on the carboxylic acid group and one on the
indole nitrogen.

» Carboxylic Acid Proton: This is the most acidic proton. For reference, the pKa of the parent
indole-2-carboxylic acid is approximately 3.5-4.5.[3][4] The electron-withdrawing effects of
the bromine and chlorine atoms are expected to slightly lower this pKa, making it a stronger
acid. At physiological pH (~7.4), this group will be almost completely deprotonated and
negatively charged.

» Indole N-H Proton: The indole N-H is significantly less acidic, with a pKa typically around 17.
It will remain protonated under all relevant biological and pharmaceutical conditions.

Understanding the ionization state is crucial. The charged carboxylate form will dominate in
blood and cytoplasm, which impacts cell permeability, protein binding, and interaction with
biological targets.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data provide an empirical fingerprint for the molecule,
used for structural confirmation and purity assessment. While specific spectra for this exact
compound are not widely published, the expected characteristics can be inferred from its
structure and data from analogous compounds.[6][7]

» 1H NMR: Expected signals would include distinct aromatic protons on the indole ring, with
chemical shifts influenced by the anisotropic effects of the halogens. A broad singlet for the
indole N-H and a downfield signal for the carboxylic acid proton would also be characteristic.

e 13C NMR: The spectrum would show nine distinct carbon signals, including a signal for the
carbonyl carbon of the carboxylic acid typically found around 160-170 ppm.

o Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive
isotopic pattern due to the presence of one bromine atom (’°Br/8!Br, ~1:1 ratio) and one
chlorine atom (3°CI/?’Cl, ~3:1 ratio). This pattern provides definitive confirmation of the
elemental composition.

« Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=0 stretch for the
carboxylic acid (~1700 cm™1), a broad O-H stretch (~2500-3300 cm~1), and an N-H stretch
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(~3300 cm™Y).

o High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using
reverse-phase HPLC with a C18 column.[6][8] A mobile phase consisting of an acidified
aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic
modifier (acetonitrile or methanol) is standard. Detection is commonly performed using a UV
detector, monitoring at wavelengths where the indole chromophore absorbs, typically
between 220 and 280 nm.

Experimental Protocols for Physicochemical
Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The
following methods are based on internationally recognized standards, such as the OECD
Guidelines for the Testing of Chemicals, which are accepted by government and industry
laboratories worldwide.[9][10][11][12]

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: This protocol is designed to separate the target compound from potential impurities,
starting materials, or side products. The C18 stationary phase provides a nonpolar
environment, while the gradient elution from a polar to a less polar mobile phase allows for the
separation of compounds based on their hydrophobicity.

Methodology:

o System Preparation: Agilent 1260 or equivalent HPLC system with a UV detector.
e Column: C18, 4.6 mm x 250 mm, 5 um particle size.

» Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Gradient Elution:

o 0-2min: 5% B
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[e]

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

(¢]

[¢]

18-19 min: Linear gradient from 95% to 5% B

[¢]

19-25 min: Hold at 5% B for column re-equilibration.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 35 °C.
» Detection Wavelength: 254 nm.

o Sample Preparation: Prepare a ~0.5 mg/mL solution in a 1:1 mixture of Mobile Phase A and
B.

e Injection Volume: 10 pL.

o Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of
Main Peak / Total Area of All Peaks) x 100%.

Protocol: Determination of Aqueous Solubility (OECD
105 Shake-Flask Method)

Causality: This is the "gold standard" method for determining the saturation solubility of a
compound in water. The extended equilibration time ensures that a true thermodynamic
equilibrium is reached between the solid material and the solution. The subsequent analysis of
the saturated solution provides a direct measure of solubility.

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.
Methodology:

e Preparation: Add an amount of the solid compound to several replicate flasks containing
high-purity water, ensuring excess solid remains.
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» Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a
constant temperature bath (e.g., 25 °C or 37 °C).

o Sampling (Preliminary): After 24 hours, stop agitation, allow the solid to settle, and carefully
withdraw an aliquot of the supernatant.

» Phase Separation: Centrifuge the aliquot at high speed to pellet any remaining suspended
solids.

e Analysis (Preliminary): Analyze the concentration of the clear supernatant using a validated
analytical method (e.g., HPLC with a calibration curve).

» Continued Equilibration: Allow the flasks to continue agitating for another 24 hours and
repeat steps 3-5.

o Confirmation of Equilibrium: If the concentration measured after 48 hours is within
experimental error of the 24-hour measurement, equilibrium is deemed to have been
reached. If not, continue for another 24-hour interval.

» Final Calculation: The confirmed, stable concentration is reported as the aqueous solubility
of the compound at the specified temperature.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Based on data for
structurally related compounds and general chemical principles, the following precautions are
advised.

o Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory
irritation).[1]

o Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

o Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side
shields, and chemical-resistant gloves (e.g., nitrile).

e Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation
exposure.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials.[1]

Conclusion

5-Bromo-6-chloro-1H-indole-2-carboxylic acid presents a molecular framework with high
potential for drug discovery. Its key physicochemical features—low but pH-dependent aqueous
solubility, a distinct lipophilic character, and a well-defined acidic center—are critical
parameters that must be considered and managed during the drug development process. The
standardized protocols provided herein offer a robust framework for researchers to generate
high-quality, reproducible data, enabling informed decisions in synthesis, formulation, and
biological evaluation. This guide serves as a foundational resource for scientists and
researchers aiming to unlock the therapeutic potential of this and related heterocyclic
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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